molecular formula C7H6N3NaO5 B13438577 Sodium (E)-2-(2-((5-Nitrofuran-2-yl)methylene)hydrazinyl)acetate

Sodium (E)-2-(2-((5-Nitrofuran-2-yl)methylene)hydrazinyl)acetate

Cat. No.: B13438577
M. Wt: 235.13 g/mol
InChI Key: MZFYRKZEMPYFCH-NGRDVXTNSA-M
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Description

Sodium (E)-2-(2-((5-Nitrofuran-2-yl)methylene)hydrazinyl)acetate is a synthetic organic compound that features a nitrofuran moiety Compounds containing nitrofuran are known for their diverse biological activities, including antimicrobial and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (E)-2-(2-((5-Nitrofuran-2-yl)methylene)hydrazinyl)acetate typically involves the condensation of 5-nitrofuran-2-carbaldehyde with hydrazine derivatives, followed by the addition of sodium acetate. The reaction is usually carried out in an organic solvent under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially leading to the formation of various oxidized products.

    Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.

    Substitution: The compound can participate in substitution reactions, particularly at the hydrazine and nitrofuran sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitrofurans with additional oxygen-containing functional groups, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its antimicrobial properties, particularly against bacteria and fungi.

    Medicine: Investigated for its potential anticancer activities and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of Sodium (E)-2-(2-((5-Nitrofuran-2-yl)methylene)hydrazinyl)acetate likely involves interaction with cellular components, leading to disruption of biological processes. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, causing oxidative stress and damage to cellular structures. This can result in antimicrobial or anticancer effects, depending on the target organism or cell type.

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.

    Furazolidone: Another nitrofuran compound with antimicrobial properties.

    Nitrofurazone: Used as a topical antibacterial agent.

Comparison

Compared to these similar compounds, Sodium (E)-2-(2-((5-Nitrofuran-2-yl)methylene)hydrazinyl)acetate may offer unique properties due to its specific structure, such as different reactivity or biological activity. Its hydrazine moiety might provide additional sites for chemical modification, potentially leading to new derivatives with enhanced properties.

Properties

Molecular Formula

C7H6N3NaO5

Molecular Weight

235.13 g/mol

IUPAC Name

sodium;2-[(2Z)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]acetate

InChI

InChI=1S/C7H7N3O5.Na/c11-7(12)4-9-8-3-5-1-2-6(15-5)10(13)14;/h1-3,9H,4H2,(H,11,12);/q;+1/p-1/b8-3-;

InChI Key

MZFYRKZEMPYFCH-NGRDVXTNSA-M

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=N\NCC(=O)[O-].[Na+]

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NNCC(=O)[O-].[Na+]

Origin of Product

United States

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